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molecular formula C11H12N2O3S B8694116 N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide CAS No. 918810-28-3

N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B8694116
M. Wt: 252.29 g/mol
InChI Key: UUOZZKTZUXNKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044242B2

Procedure details

To 5B (3.60 g, 15.0 mmol) in 1:1 acetic acid/acetic anhydride (150 mL), Fe (4.20 g, 75.2 mmol) was added. The reaction mixture was heated to 100° C. for 2 h then poured into ice. After the ice melted, the product was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated to provide 5C (3.14 g, 83%). LC-MS: 241.18 (M+H)+.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
acetic acid acetic anhydride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:7]=1[C:8]#[N:9])(=[O:5])=[O:4])[CH3:2].[C:17](O)(=[O:19])[CH3:18].C(OC(=O)C)(=O)C>[Fe]>[C:8]([C:7]1[CH:10]=[C:11]([NH:14][C:17](=[O:19])[CH3:18])[CH:12]=[CH:13][C:6]=1[S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
acetic acid acetic anhydride
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)OC(C)=O
Name
Quantity
4.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured into ice
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1S(=O)(=O)CC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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